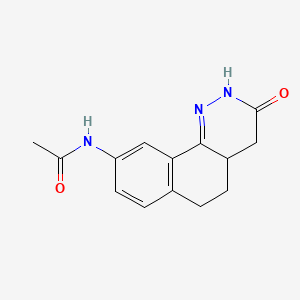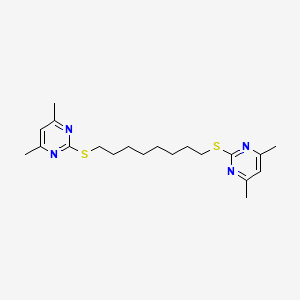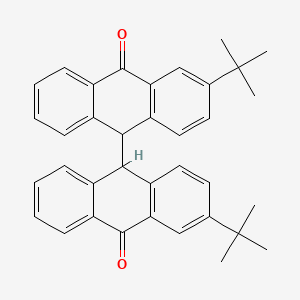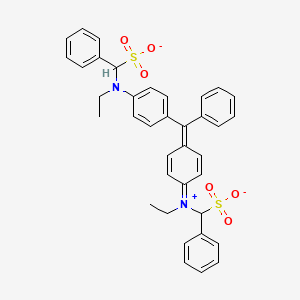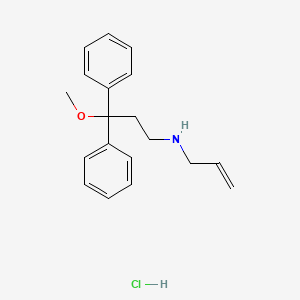
Vlv85gwl2N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Il se caractérise par sa structure unique, qui comprend un groupe cyclopentylidène lié à un cycle benzénique par une liaison acétate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'α-cyclopentylidènebenzèneacétate de méthyle implique généralement la réaction de la cyclopentanone avec le benzaldéhyde en présence d'une base pour former l'intermédiaire cyclopentylidène. Cet intermédiaire est ensuite estérifié avec du méthanol en présence d'un catalyseur acide pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé utilise souvent la chromatographie liquide haute performance (HPLC) pour la purification. La HPLC préparative est une technique robuste et polyvalente qui permet d'isoler et de purifier le composé à partir de mélanges complexes .
Analyse Des Réactions Chimiques
Types de réactions
L'α-cyclopentylidènebenzèneacétate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le cycle benzénique peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome ou l'acide nitrique en conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés cyclopentylidène, des alcools et des composés benzéniques substitués.
Applications De Recherche Scientifique
L'α-cyclopentylidènebenzèneacétate de méthyle a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés .
Mécanisme d'action
Le mécanisme d'action de l'α-cyclopentylidènebenzèneacétate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut moduler diverses voies biochimiques, conduisant aux effets observés. Par exemple, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité et influençant les processus cellulaires .
Mécanisme D'action
The mechanism of action of methyl alpha-cyclopentylidenebenzeneacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
L'α-cyclopentylidènebenzèneacétate de méthyle peut être comparé à d'autres composés similaires, tels que :
Cyclopentylidènebenzèneacétate : Il manque le groupe méthyle, ce qui conduit à des propriétés chimiques différentes.
Cyclopentylidèneacétate de méthyle : Structure similaire mais sans le cycle benzénique, affectant sa réactivité et ses applications.
L'unicité de l'α-cyclopentylidènebenzèneacétate de méthyle réside dans ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
methyl 2-cyclopentylidene-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13(12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTBWWQHPCLFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199982-72-4 |
Source


|
| Record name | Methyl alpha-cyclopentylidenebenzeneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199982724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL .ALPHA.-CYCLOPENTYLIDENEBENZENEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLV85GWL2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
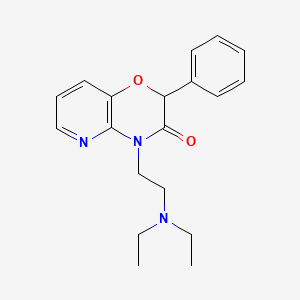
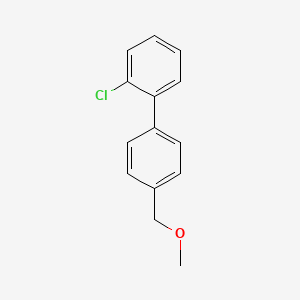
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

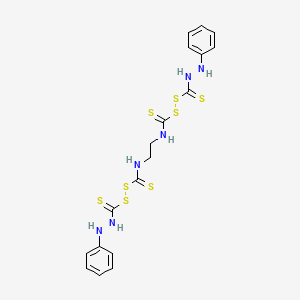

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
